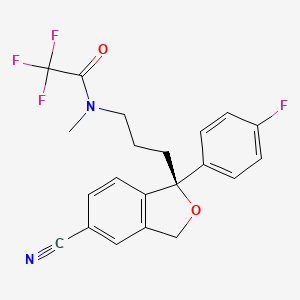

S-(+)-N-Trifluoroacetodesmethyl Citalopram

Overview

Description

Scientific Research Applications

1. Pharmacological Properties and Therapeutic Potential

S-(+)-N-Trifluoroacetodesmethyl Citalopram, a variant of citalopram, is part of a class of drugs known for enhancing serotoninergic neurotransmission via potent and selective inhibition of serotonin reuptake. Citalopram exhibits significant short-term therapeutic efficacy, comparable to standard antidepressants but with a more favorable tolerability profile. It is especially beneficial for patients who cannot tolerate the anticholinergic or cardiovascular side effects of tricyclic antidepressants (Milne & Goa, 1991).

2. Pharmacokinetic Interactions and Clinical Considerations

Research indicates that citalopram and its enantiomers, including S-citalopram (escitalopram), have a specific metabolic pathway involving CYP enzymes. Interestingly, citalopram's metabolic process involves more than one CYP enzyme, reducing the likelihood of significant pharmacokinetic interactions with other drugs. Moreover, it has a wide safety margin, suggesting that even considerable changes in serum concentration are unlikely to have clinical importance (Brøsen & Naranjo, 2001).

3. Neuropharmacological Effects

Citalopram, including its enantiomers, has been shown to modulate serotonergic neuronal firing and serotonin transporter (SERT) trafficking in serotonergic neurons. These findings are crucial for understanding the antidepressant effects of citalopram and its enantiomers, providing insight into their therapeutic applications in modifying serotonergic signaling and SERT function (Matthaeus et al., 2016).

4. Neuroendocrine Response

Studies comparing the neuroendocrine effects of citalopram and its S-enantiomer (escitalopram) have demonstrated equivalent increases in plasma cortisol and prolactin, indicating that escitalopram acts centrally, not peripherally. This finding supports the use of oral escitalopram as a probe for brain serotonergic function and highlights its potential for clinical applications in assessing serotonin function (Hawken et al., 2009).

Mechanism of Action

Target of Action

S-(+)-N-Trifluoroacetodesmethyl Citalopram, a derivative of citalopram, is presumed to target the serotonin transporter (SERT) . SERT, also known as solute carrier family 6 member 4 (SLC6A4), plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron . This reuptake process is vital for regulating the concentration of serotonin, a neurotransmitter involved in various physiological processes, including mood regulation .

Mode of Action

The compound’s mode of action is believed to involve the inhibition of serotonin reuptake . By binding to SERT, this compound blocks the reabsorption of serotonin into the presynaptic neuron . This action results in an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic system . By inhibiting the reuptake of serotonin, the compound potentiates serotonergic activity in the central nervous system (CNS) . The downstream effects of this potentiation include mood elevation and alleviation of depressive symptoms, which are commonly associated with increased serotonergic neurotransmission .

Pharmacokinetics

Citalopram is rapidly absorbed with peak plasma concentrations observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . It has a high bioavailability of approximately 80% after oral administration . Approximately 12 to 23% of an oral dose of citalopram is excreted as unchanged citalopram in the urine, and approximately 10% is excreted in the feces .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of citalopram. These effects include enhanced serotonergic neurotransmission resulting from the inhibition of serotonin reuptake . This enhancement can lead to mood elevation and the alleviation of depressive symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce the cytochrome P450 enzymes involved in its metabolism could affect its pharmacokinetics . Additionally, individual genetic variations in the SERT gene could potentially influence the compound’s efficacy .

Biochemical Analysis

Biochemical Properties

S-(+)-N-Trifluoroacetodesmethyl Citalopram is known to interact with the serotonin transporter (SERT), which is responsible for serotonin reuptake at the terminals and cell bodies of serotonergic neurons . It binds with high affinity to the serotonin binding site on the transporter . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily related to its influence on serotonin levels. By inhibiting the serotonin transporter, it increases extracellular serotonin levels, enhancing serotonin neurotransmission . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the serotonin transporter. It binds to the transporter, inhibiting the reuptake of serotonin and thereby increasing its extracellular levels . This can lead to changes in gene expression and enzyme activity related to serotonin signaling.

Temporal Effects in Laboratory Settings

It is known that the effects of SSRIs like citalopram can vary over time, with some effects becoming more pronounced with chronic administration .

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary with dosage, similar to other SSRIs. For instance, escitalopram, a closely related compound, has been shown to have more potent effects in animal models predictive of antidepressant and anxiolytic activities than many other antidepressants .

Metabolic Pathways

This compound is involved in the serotonin metabolic pathway. It interacts with the serotonin transporter, affecting the reuptake of serotonin and thereby influencing the overall flux of this metabolic pathway .

Transport and Distribution

This compound is likely to be transported and distributed within cells and tissues via its interaction with the serotonin transporter. This transporter is located in the cell membrane and is responsible for the reuptake of serotonin from the synaptic cleft .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with the serotonin transporter. As this transporter is located in the cell membrane, this compound is likely to be localized at the cell membrane where it can interact with the transporter .

Properties

IUPAC Name |

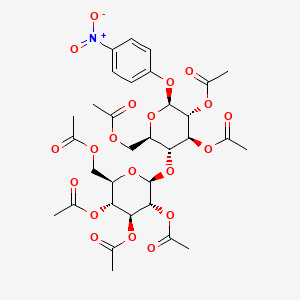

N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVUSJIHPDCSPS-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652684 | |

| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217697-83-0 | |

| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)